molecular formula C15H12ClN3 B3404535 2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 1226115-52-1

2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B3404535
CAS No.: 1226115-52-1
M. Wt: 269.73
InChI Key: JYRPSSHLWQDHPL-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that features a quinoline core with a pyridine ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-bromo acetophenone with vetraldehyde in the presence of sodium hydroxide can yield a chalcone intermediate, which can then be further reacted with 2-cyanothioacetamide to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The presence of multiple reactive sites allows for the formation of fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(pyridin-3-yl)quinoline: Lacks the tetrahydroquinoline moiety.

    4-(Pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile: Lacks the chloro substituent.

Uniqueness

2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its chloro, pyridinyl, and tetrahydroquinoline moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-pyridin-3-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-15-12(8-17)14(10-4-3-7-18-9-10)11-5-1-2-6-13(11)19-15/h3-4,7,9H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRPSSHLWQDHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)Cl)C#N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 2
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 4
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 6
2-Chloro-4-(pyridin-3-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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